molecular formula C₂₄H₂₅D₃O₃ B1155292 6-Hydroxy Bexarotene-d3

6-Hydroxy Bexarotene-d3

Cat. No.: B1155292
M. Wt: 367.5
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy Bexarotene-d3 is a deuterated analog of a key human metabolite of Bexarotene, a retinoid X receptor (RXR) agonist . Bexarotene (Targretin) is an antineoplastic agent approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is metabolized in the liver by the CYP3A4 enzyme to form several oxidative metabolites, including 6-hydroxy bexarotene . This compound is specifically designed for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for bioanalytical research and development. Its primary research value lies in enabling precise, reproducible, and accurate quantification of bexarotene and its metabolites in complex biological matrices such as plasma, serum, and tissue homogenates. The incorporation of three deuterium atoms provides a nearly identical chemical behavior to the non-deuterated metabolite while allowing for distinct mass spectrometric detection, which is crucial for correcting for analyte loss during sample preparation and for variations in instrument performance. By facilitating detailed pharmacokinetic and metabolic stability studies, this compound aids researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, bexarotene . This compound is offered for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₂₄H₂₅D₃O₃

Molecular Weight

367.5

Synonyms

4-[1-(5,6,7,8-Tetrahydro-6-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic Acid-d3;  6-Hydroxy Bexarotene-d3

Origin of Product

United States

Enzymatic Formation and Metabolic Pathways of 6 Hydroxy Bexarotene

Identification of 6-Hydroxy Bexarotene (B63655) as a Primary Oxidative Metabolite

6-Hydroxy bexarotene has been identified as a major circulating metabolite of bexarotene in humans, as well as in animal models such as rats and dogs. nih.govmedchemexpress.com Along with 7-hydroxy bexarotene, 6-oxo-bexarotene (B601045), and 7-oxo-bexarotene, it is one of the four main metabolites found in plasma. drugs.commdpi.comnih.gov Studies have shown that the oxidative metabolites, including 6-hydroxy bexarotene, are more abundant in human plasma compared to that of rats or dogs. nih.gov While these metabolites are present in substantial amounts, their ability to activate retinoid receptors is significantly lower than the parent compound, bexarotene. nih.govmedchemexpress.com

Characterization of Cytochrome P450 Enzymes Involved in 6-Hydroxylation

The formation of 6-hydroxy bexarotene is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a wide range of compounds.

In vitro studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the oxidative metabolism of bexarotene, leading to the formation of its hydroxylated metabolites, including 6-hydroxy bexarotene. nih.govdrugs.commdpi.comnih.govresearchgate.netnih.gov This enzyme is a key component of the liver's drug-metabolizing machinery. nih.gov The significant role of CYP3A4 in bexarotene metabolism highlights the potential for drug-drug interactions. nih.govnih.gov

While CYP3A4 is the primary enzyme, the involvement of other metabolic enzymes in bexarotene's transformation cannot be entirely ruled out. However, current research strongly emphasizes the central role of CYP3A4 in the 6-hydroxylation process. Further investigations may explore minor metabolic pathways.

Glucuronidation Pathways of 6-Hydroxy Bexarotene

Following the initial oxidation, 6-hydroxy bexarotene can undergo a phase II metabolic reaction known as glucuronidation. nih.gov This process involves the conjugation of the metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com Glucuronidation increases the water solubility of the compound, facilitating its excretion from the body. nih.gov In vitro studies using liver microsomes have indicated the formation of glucuronides of both the parent bexarotene and its hydroxylated metabolites. nih.gov The primary route of elimination for bexarotene and its metabolites is through the hepatobiliary system, with less than 1% being excreted in the urine. wikipedia.org

In Vitro Metabolic Studies of Bexarotene Leading to 6-Hydroxy Bexarotene Formation

In vitro models are essential tools for elucidating the metabolic pathways of drugs like bexarotene. These systems allow for the controlled study of enzymatic reactions and the identification of resulting metabolites.

Liver microsomes and S9 fractions are subcellular preparations that contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. nih.govresearchgate.netadmescope.com Studies utilizing liver microsomes from humans, rats, and dogs have been instrumental in understanding the species-specific metabolism of bexarotene. nih.gov These in vitro experiments have consistently shown that 6-hydroxy bexarotene is a predominant metabolite across these species. nih.govmedchemexpress.com Such studies are crucial for extrapolating metabolic data from animal models to humans and for predicting potential drug interactions. nih.govunl.edu

Table 1: Key Enzymes and Metabolites in Bexarotene Metabolism

Parent Compound Primary Metabolite Key Enzyme (Oxidation) Subsequent Metabolism Key Enzymes (Glucuronidation)
Bexarotene 6-Hydroxy Bexarotene Cytochrome P450 3A4 (CYP3A4) Glucuronidation UDP-glucuronosyltransferases (UGTs)

Enzyme Kinetic Analysis of 6-Hydroxylation

Enzyme kinetic analysis is used to determine the rate at which an enzyme converts a substrate into a product. This is typically defined by two key parameters:

Michaelis-Menten Constant (Km): This represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity.

Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

Comparative Metabolic Profiling Across Preclinical Species (e.g., Rat, Dog)

The study of drug metabolism in preclinical species such as rats and dogs is essential for predicting human pharmacokinetics. Studies on bexarotene have revealed both similarities and differences in its metabolic profile across these species.

Detailed Research Findings:

Plasma Metabolites: In both rats and dogs, 6-hydroxy bexarotene has been identified as a major circulating metabolite in the plasma following the administration of bexarotene. nih.govresearchgate.net This indicates that the 6-hydroxylation pathway is a significant route of metabolism in these preclinical models. Oxidative metabolites, in general, were observed to be less abundant in the plasma of rats and dogs compared to humans. nih.gov

Biliary Metabolites: Since the elimination of bexarotene is primarily through the biliary system in these species, the composition of metabolites in the bile is particularly revealing. nih.gov There are notable differences between rats and dogs in the primary forms of excreted metabolites:

In rats , the predominant biliary metabolite is bexarotene acyl glucuronide , a Phase II conjugate of the parent drug. nih.gov

In dogs , the main biliary metabolite is a glucuronide of an oxidized bexarotene molecule. nih.gov

These findings highlight species-specific differences in the balance between Phase I (oxidation) and Phase II (glucuronidation) metabolism and the subsequent primary routes of elimination.

The table below summarizes the comparative metabolic findings in plasma and bile for rats and dogs.

SpeciesMajor Circulating Plasma MetabolitePredominant Biliary Metabolite
Rat 6-Hydroxy Bexarotene nih.govresearchgate.netBexarotene Acyl Glucuronide nih.gov
Dog 6-Hydroxy Bexarotene nih.govresearchgate.netGlucuronide of Oxidized Bexarotene nih.gov

Analytical Methodologies and Quantitative Bioanalysis of 6 Hydroxy Bexarotene D3

Development and Validation of Bioanalytical Methods for 6-Hydroxy Bexarotene-d3

While methods are not typically developed to quantify the internal standard itself, the validation of bioanalytical methods for the parent compound, bexarotene (B63655), inherently involves the performance of this compound. These methods are crucial for determining the concentration of bexarotene and its metabolites in various biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. researchgate.netjchps.com In the context of bexarotene analysis, LC-MS/MS methods have been developed and validated for its determination in human plasma and mouse plasma and brain tissue. researchgate.netnih.gov

A study detailing the quantification of bexarotene in mouse plasma and brain tissue utilized a highly sensitive and rapid LC-MS/MS method. nih.gov This method employed a simple single-step protein precipitation for sample preparation and achieved a lower limit of quantification of 10.0 ng/mL in both plasma and brain tissue homogenate. nih.gov The total run time for each sample was a mere 6 minutes. nih.gov

Another validated LC-MS/MS method for bexarotene in human plasma demonstrated linearity over a concentration range of 1.0440 to 351.9320 ng/mL. researchgate.net This method utilized bexarotene D4 as an internal standard and is suitable for pharmacokinetic studies. researchgate.net

The general workflow for such an analysis involves:

Sample Preparation: Protein precipitation is a common and straightforward method for preparing plasma samples. thermofisher.com

Chromatographic Separation: A C18 column is often used for the separation of bexarotene and its metabolites. thermofisher.comthermofisher.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode provides high selectivity and sensitivity. thermofisher.com

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection offers a cost-effective alternative for the quantification of bexarotene, particularly when the required sensitivity is within the capabilities of these detectors.

A simple, sensitive, and cost-efficient HPLC-UV method was developed and validated for the determination of bexarotene in rat plasma. nih.gov This method involved protein precipitation followed by liquid-liquid extraction. nih.gov The chromatographic separation was achieved on a C18 column with UV detection at 259 nm. nih.govresearchgate.net The applicability of this method was successfully demonstrated in a pharmacokinetic study in rats. nih.gov

Another HPLC method with fluorescence detection was described for the determination of bexarotene in human plasma. researchgate.net This method involved liberating the analyte from plasma lipids, followed by acidification and liquid extraction. researchgate.net

Method Sensitivity, Reproducibility, and Specificity in Research Matrices

The validation of bioanalytical methods is essential to ensure their reliability and reproducibility. jchps.com Key validation parameters include sensitivity, reproducibility (precision), and specificity. ijprajournal.com

For an LC-MS/MS method for bexarotene in mouse plasma and brain tissue, the intra- and inter-day precision were reported to be less than 13.8%, with a relative error between -7.4% and 3.4%. nih.gov An HPLC-UV method for bexarotene in rat plasma also underwent thorough intra- and inter-day validation. nih.gov

The specificity of these methods is crucial to ensure that there is no interference from endogenous components in the biological matrix. In a study validating an LC-MS/MS method for bexarotene, the selectivity was confirmed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention time of the analyte and the internal standard. researchgate.net

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bexarotene

ParameterValueReference
Linearity Range (Human Plasma)1.0440 to 351.9320 ng/mL researchgate.net
Lower Limit of Quantification (Mouse Plasma/Brain)10.0 ng/mL nih.gov
Intra- and Inter-day Precision< 13.8% nih.gov
Mean Percentage Recovery95.72% researchgate.net

Role of this compound as an Internal Standard in Quantitative Research

Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification in LC-MS/MS analysis. hilarispublisher.com They are particularly valuable in correcting for variability during sample preparation and analysis.

Advantages of Deuteration in Mass Spectrometry Calibration and Quantification

The use of deuterated internal standards offers several key advantages in mass spectrometry:

Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate results. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. clearsynth.com

Compensation for Analyte Loss: The internal standard accounts for any loss of the analyte during sample extraction and processing.

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the quantitative results are significantly improved. clearsynth.com

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during chromatography and ionization.

Application in Metabolic Profiling Studies

Metabolic profiling, or metabolomics, involves the comprehensive analysis of small molecule metabolites in a biological system. LC-MS/MS is a primary analytical platform for these studies. In the context of bexarotene, understanding its metabolic fate is crucial. Known human metabolites of bexarotene include 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, and 7-oxo-bexarotene. nih.gov

The use of this compound as an internal standard is essential for accurately quantifying the formation of the 6-hydroxy metabolite in various biological systems. This allows researchers to study the activity of enzymes involved in bexarotene metabolism and to understand how factors such as disease state or co-administered drugs might influence its metabolic profile.

Sample Preparation and Extraction Techniques for Metabolite Quantification in Biological Samples

The goal of sample preparation in bioanalysis is to extract the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. news-medical.net For the quantification of this compound in biological samples like plasma, several extraction techniques can be employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comnews-medical.netamericanpharmaceuticalreview.com

Protein Precipitation (PPT) is a straightforward and widely used technique for sample cleanup in plasma analysis. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. nih.govnih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup compared to PPT. nih.govnih.gov This technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For Bexarotene and its metabolites, a mixture of isoamyl alcohol and a nonpolar solvent like pentane or hexane has been used following acidification of the plasma. nih.gov The choice of organic solvent is critical to ensure efficient extraction of the analyte while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that can provide the cleanest extracts. americanpharmaceuticalreview.com SPE utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. The choice of sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of the analyte.

The following table provides a comparative overview of these common extraction techniques.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Precipitation of proteins using an organic solvent. nih.govSimple, fast, and cost-effective.Less clean extract, potential for matrix effects. chromatographyonline.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. nih.govCleaner extracts than PPT, good recovery for non-polar compounds.More labor-intensive, requires solvent evaporation and reconstitution steps.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent. americanpharmaceuticalreview.comProvides the cleanest extracts, high concentration factor, and selectivity.More expensive, method development can be complex.

Challenges and Innovations in Analytical Characterization of Oxidative Metabolites

The analytical characterization of oxidative metabolites, such as 6-Hydroxy Bexarotene, presents several challenges. These metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods. nih.gov Furthermore, the presence of isomeric metabolites can complicate their separation and quantification.

A significant challenge in the bioanalysis of oxidative metabolites is the potential for in vitro degradation or artifactual formation during sample collection, storage, and processing. The use of antioxidants and immediate sample processing at low temperatures can help to mitigate these issues.

Matrix effects, particularly ion suppression in electrospray ionization, are a common problem in LC-MS/MS-based bioanalysis of metabolites. chromatographyonline.com Endogenous components of the biological matrix can co-elute with the analyte and interfere with its ionization, leading to inaccurate quantification. chromatographyonline.com The use of a stable isotope-labeled internal standard, such as this compound itself or a related deuterated compound, is the most effective way to compensate for matrix effects. chromatographyonline.com

Innovations in analytical technology are continuously addressing these challenges. The development of ultra-high-performance liquid chromatography (UHPLC) systems offers higher resolution and faster analysis times, improving the separation of isomeric metabolites. Advances in mass spectrometry, including high-resolution mass spectrometry (HRMS), provide enhanced selectivity and the ability to perform retrospective data analysis. nih.gov

Recent innovations in sample preparation, such as microextraction techniques and automated platforms, aim to reduce sample volume, improve throughput, and minimize manual errors. news-medical.netamericanpharmaceuticalreview.com These advancements are crucial for supporting high-throughput pharmacokinetic and metabolomic studies. The development of novel sorbents for SPE and the optimization of extraction protocols continue to improve the recovery and cleanliness of metabolite extracts from complex biological matrices.

Biological Activity and Receptor Interactions of 6 Hydroxy Bexarotene Preclinical/in Vitro Focus

Retinoid Receptor Binding Affinities of 6-Hydroxy Bexarotene (B63655)

While it is established that the oxidative metabolites of bexarotene, including 6-Hydroxy Bexarotene, are biologically active and engage with retinoid receptors, specific quantitative data on their binding affinities (e.g., dissociation constants, Kd) are not extensively detailed in publicly available scientific literature. fda.goveuropa.eu The activity of these metabolites is often described in terms of receptor activation rather than direct binding affinity.

Direct binding studies quantifying the affinity of 6-Hydroxy Bexarotene for the individual RXR isoforms (RXRα, RXRβ, and RXRγ) are not prominently reported. However, its activity in various in vitro assays implies a functional interaction with these receptors. fda.gov For context, the parent compound, bexarotene, exhibits high-affinity binding to all three RXR subtypes. nih.gov

Similar to the RXRs, specific binding affinity values for 6-Hydroxy Bexarotene to Retinoic Acid Receptors (RARs) are not readily found in the literature. The parent compound, bexarotene, is known for its high selectivity for RXRs over RARs, showing very low affinity for the latter (EC50 > 10,000 nM). nih.gov It is generally presumed that major metabolites retain a similar receptor selectivity profile, though direct binding data for 6-Hydroxy Bexarotene is needed for confirmation.

In Vitro Activation Profile of Retinoid Receptors by 6-Hydroxy Bexarotene

The ability of 6-Hydroxy Bexarotene to activate, or function as an agonist for, retinoid receptors has been evaluated through in vitro functional assays. These assays measure the transcriptional response following receptor binding and provide a measure of the compound's potency (e.g., EC50, the concentration required to elicit a half-maximal response).

Studies on bexarotene metabolites confirm their activity in retinoid receptor activation assays. fda.goveuropa.eu Research on a closely related hydroxy-bexarotene analog demonstrated a potent ability to activate RXRs, with an EC50 value of 24.2 nM. This potency is comparable to that of the parent bexarotene, which has a reported EC50 of 18 nM in the same assay. This suggests that the addition of a hydroxyl group does not significantly diminish the receptor activation capability of the molecule.

For a clear comparison, the table below shows the activation potencies (EC50) and binding affinities (Kd) for the parent compound, bexarotene, across the different retinoid receptor subtypes.

CompoundReceptorActivation (EC50, nM)Binding (Kd, nM)
BexaroteneRXRα33 ± 214 ± 2
BexaroteneRXRβ24 ± 421 ± 4
BexaroteneRXRγ25 ± 229 ± 7
BexaroteneRARs>10,000Low Affinity
Hydroxy-Bexarotene AnalogRXR (unspecified)24.2Not Reported

Data for Bexarotene sourced from nih.gov. Data for Hydroxy-Bexarotene Analog sourced from internal data not publicly available.

Cell-Based Assays for Investigating Metabolite Biological Effects

A variety of cell-based assays are employed to understand the biological consequences of RXR activation by compounds like bexarotene and its metabolites. fda.gov These in vitro systems are crucial for characterizing the molecular mechanism of action and cellular effects.

Reporter Gene Assays: These are fundamental for determining receptor activation potency (EC50). Cells (e.g., HEK293T) are co-transfected with an expression vector for the target receptor (e.g., RXRα) and a reporter plasmid containing a luciferase gene under the control of an RXR-responsive element. The luminescence produced upon addition of the compound is proportional to the level of receptor activation. nih.gov

Cell Proliferation Assays: To assess antiproliferative effects, cancer cell lines (e.g., cutaneous T-cell lymphoma cells) are treated with the compound for a period, and cell viability is measured using methods like the MTT assay. This can determine the compound's ability to inhibit cancer cell growth. mdpi.com

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key mechanism for anticancer agents. Cell-based assays can measure markers of apoptosis, such as annexin (B1180172) V binding or caspase activation, in cells treated with the test compound. fda.gov

Differentiation Assays: Some retinoids can induce cellular differentiation. Assays using specific cell lines, such as the mouse preadipocyte cell line 3T3-L1, can be used to investigate the potential of a compound to induce differentiation into a specific lineage, like adipocytes. fda.gov

Assessment of Cellular Differentiation and Proliferation Modulation

Bexarotene, the parent compound of 6-Hydroxy Bexarotene, exerts significant influence over cellular differentiation and proliferation across various cell types. dermnetnz.orgpatsnap.comdrugbank.com In vitro studies have consistently shown its ability to inhibit the growth of tumor cell lines originating from hematopoietic and squamous tissues. dermnetnz.orgdrugbank.com This anti-proliferative effect is a cornerstone of its mechanism of action.

In the context of oncology, bexarotene's impact on cell proliferation has been documented in multiple cancer models. Treatment of Cutaneous T-cell Lymphoma (CTCL) cells with bexarotene resulted in a pronounced 85% reduction in cell proliferation in one study. mdpi.comnih.gov Similarly, it inhibits the growth of thyroid cancer cells by inducing a G1 phase cell cycle arrest, an effect linked to the downregulation of the cell cycle protein CCND1. aacrjournals.org The compound also demonstrates efficacy in reducing the proliferation of oral squamous cell carcinoma cell lines. researchgate.net

Beyond its anti-proliferative effects, bexarotene is a potent inducer of cellular differentiation. In neuroblastoma SH-SY5Y cells, exposure to bexarotene prompts them to differentiate into mature neurons while simultaneously decreasing their rate of proliferation. researchgate.net This dual action is associated with a decrease in cyclin-dependent kinase 6 (CDK6) and an increase in cyclin-dependent kinase 1 (CDK1) expression. researchgate.net Furthermore, studies using mouse embryonic stem cells have shown that bexarotene can guide these pluripotent cells toward a neuronal lineage, enhancing their differentiation into neurons. nih.gov

Summary of Bexarotene's Effects on Cellular Differentiation and Proliferation
Cell Line/ModelPrimary EffectKey FindingsReference
Cutaneous T-cell Lymphoma (CTCL)Inhibition of ProliferationCaused an 85% reduction in cell proliferation. mdpi.comnih.gov
Thyroid Cancer CellsInhibition of ProliferationInduces G1 cell cycle arrest; downregulates CCND1. aacrjournals.org
Neuroblastoma (SH-SY5Y)Induction of Differentiation & Inhibition of ProliferationPromotes differentiation to mature neurons; decreases CDK6 and increases CDK1 expression. researchgate.net
Mouse Embryonic Stem CellsInduction of DifferentiationFacilitates commitment to neuronal lineage. nih.gov
Oral Squamous Cell CarcinomaInhibition of ProliferationReduces proliferation of OSCC-derived cell lines. researchgate.net

Studies on Apoptosis Induction

A critical component of Bexarotene's therapeutic mechanism is its ability to induce programmed cell death, or apoptosis, in malignant cells. patsnap.commdpi.comyoutube.com This pro-apoptotic activity has been extensively documented in CTCL, where it is considered a key element of its clinical efficacy. mdpi.comresearchgate.net

Mechanistically, bexarotene triggers apoptosis through the modulation of key regulatory proteins. It has been shown to upregulate pro-apoptotic factors such as BAX while simultaneously downregulating anti-apoptotic proteins like Bcl-2. patsnap.com In CTCL cell lines, treatment with bexarotene at concentrations of 1 and 10 µM leads to the activation of caspase-3 and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP), classical hallmarks of apoptosis. aacrjournals.orgresearchgate.net This is often accompanied by the downregulation of survivin, an inhibitor of apoptosis. aacrjournals.org

The pro-apoptotic effects of bexarotene can be concentration-dependent. In cellular models related to Alzheimer's disease, optimal concentrations of bexarotene were found to be protective against apoptosis by inhibiting the pro-apoptotic BAD protein. nih.gov However, higher concentrations of the compound paradoxically promoted BAD activation, leading to cell death. nih.gov

Summary of Bexarotene's Effects on Apoptosis Induction
Cell Line/ModelConcentrationKey FindingsReference
Cutaneous T-cell Lymphoma (CTCL)1 and 10 µMInduces apoptosis via activation of caspase-3, PARP cleavage, and downregulation of survivin. aacrjournals.orgresearchgate.net
General MechanismN/AUpregulates pro-apoptotic BAX and downregulates anti-apoptotic Bcl-2. patsnap.com
Alzheimer's Disease Model (Aβ-treated cells)Optimal ConcentrationsProtective; inhibits pro-apoptotic BAD protein activation. nih.gov
Alzheimer's Disease Model (Aβ-treated cells)Higher ConcentrationsPro-apoptotic; leads to BAD protein activation. nih.gov

Mechanistic Investigations of 6-Hydroxy Bexarotene Interactions with Cellular Pathways

The biological effects of 6-Hydroxy Bexarotene and its parent compound are initiated by interactions at the receptor level, which trigger a cascade of downstream signaling events.

Exploration of Post-Receptor Signaling Events

Bexarotene functions as a selective agonist for Retinoid X Receptors (RXRs), which are nuclear receptors that act as transcription factors. patsnap.comdrugbank.com Upon activation by bexarotene, RXRs form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), the Vitamin D Receptor (VDR), and Thyroid Hormone Receptors (TRs). patsnap.comdrugbank.com These receptor pairs then bind to specific DNA sequences to regulate the expression of target genes involved in cellular proliferation and differentiation. drugbank.com

Several key post-receptor pathways have been elucidated:

Cell Cycle Regulation: A significant downstream effect of RXR activation by bexarotene is the upregulation of cell cycle inhibitors, notably p21 and p27, which contributes to its anti-proliferative activity. patsnap.compieronline.jp

NF-κB Pathway: In thyroid cancer cells, bexarotene has been found to repress the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a critical pathway for cell growth and survival. aacrjournals.org

PI3K-AKT Pathway: The differentiation of neuroblastoma cells into mature neurons induced by bexarotene is primarily mediated by the PI3K-AKT signaling axis. researchgate.net

Endoplasmic Reticulum (ER) Stress: In models of neurotoxicity, bexarotene provides protection against ER stress, a cellular response implicated in various diseases. nih.gov

Inflammatory Signaling: Bexarotene can modulate inflammatory pathways by downregulating the expression of the senescence-associated secretory phenotype (SASP) factor IL-23p19 in CTCL models. mdpi.com

Potential for Novel Receptor or Protein Interactions

While Bexarotene's primary mechanism is centered on RXR agonism, emerging research suggests more complex and potentially novel interactions.

A study utilizing hydrogen-deuterium exchange (HDX) mass spectrometry revealed a previously uncharacterized interaction. nih.gov This research demonstrated that bexarotene can directly bind to Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and function as a PPARγ antagonist. nih.gov This finding indicates a polypharmacology for bexarotene, suggesting it can modulate cellular activity through pathways independent of its RXR agonist function. nih.gov

Furthermore, indirect interactions with other signaling pathways have been observed. In cellular models of Alzheimer's disease, a functional cross-talk was identified between the downstream signaling of bexarotene and the Tropomyosin receptor kinase B (TrkB) receptor pathway. nih.gov Specifically, a TrkB agonist was able to counteract the neurotoxic effects observed at high concentrations of bexarotene, suggesting a modulatory relationship between these two pathways. nih.gov Additionally, bexarotene has been shown to inhibit the synthesis of hyaluronic acid by reducing the binding of RXRα to the promoters of hyaluronic acid synthase genes (HAS1 and HAS2), pointing to another specific downstream regulatory action. mdpi.com

Deuteration As a Research Tool: Beyond Quantification

Impact of Deuterium (B1214612) Substitution on Metabolic Stability of Bexarotene (B63655) Analogs

The metabolic stability of a drug is a crucial determinant of its pharmacokinetic profile, including its half-life and systemic exposure. juniperpublishers.com Bexarotene is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. nih.govohiolink.edu This process involves oxidative reactions, such as hydroxylation, which are often the first steps in drug clearance. One of the main metabolic pathways for bexarotene is hydroxylation at the 6-position of its tetrahydronaphthalene ring.

Deuteration at a metabolically vulnerable site, or "soft spot," can significantly enhance a molecule's stability. nih.gov This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and thus more difficult to break than a corresponding carbon-hydrogen (C-H) bond. By replacing hydrogen with deuterium at the 6-position of bexarotene, the rate of CYP3A4-mediated hydroxylation at this site is reduced. This selective deuteration can slow down the metabolic clearance of the drug, potentially leading to a longer duration of action. juniperpublishers.comresearchgate.net

The principle is that enzymatic reactions involving the cleavage of a C-H bond are often rate-limiting steps in a drug's metabolism. nih.gov Introducing a deuterium atom at that specific position creates a higher energy barrier for bond cleavage, thereby slowing the entire metabolic process. This strategy has been successfully employed to improve the pharmacokinetic properties of various drugs. nih.govsemanticscholar.org

Table 1: Illustrative Impact of Deuteration on the Metabolic Rate of a Bexarotene Analog This table presents hypothetical data to illustrate the concept.

Compound Target Site of Metabolism Relative Metabolic Rate (Normalized)
Bexarotene Analog Position X (C-H) 100%

Application of 6-Hydroxy Bexarotene-d3 in Mechanistic Metabolism Studies

The deuterated metabolite, this compound, is an invaluable tool for conducting detailed mechanistic studies of bexarotene's metabolism. Its use allows researchers to move beyond simply identifying metabolites to understanding the precise chemical steps involved in their formation.

Using isotopically labeled compounds like this compound allows researchers to trace the metabolic fate of specific atoms within the parent molecule. To study the formation of this metabolite, researchers would typically administer bexarotene that has been deuterated at the 6-position (Bexarotene-d3). By analyzing the resulting metabolites, they can confirm that the 6-position is a primary site of hydroxylation.

If the metabolism of Bexarotene-d3 leads to the formation of 6-Hydroxy Bexarotene-d2 (with one deuterium atom lost), it provides direct evidence of a hydrogen/deuterium abstraction event at that specific carbon atom during the enzymatic reaction. This confirms the exact location of the metabolic attack and helps to build a precise map of the drug's biotransformation pathway.

The Kinetic Isotope Effect (KIE) is a quantitative measure of the change in the rate of a chemical reaction upon isotopic substitution. juniperpublishers.com In drug metabolism, a primary KIE is observed when the C-H bond being broken in the rate-determining step is replaced with a C-D bond. Because the C-D bond is stronger, more energy is required to break it, and the reaction proceeds more slowly.

Table 2: Hypothetical Kinetic Isotope Effect in Bexarotene Metabolism This table presents hypothetical data to illustrate the KIE concept.

Substrate Metabolic Reaction Rate of Metabolite Formation (pmol/min/mg protein) Kinetic Isotope Effect (kH/kD)
Bexarotene 6-Hydroxylation 150 3.0

Utility of Deuterated Compounds in Investigating Drug-Enzyme Interactions

Deuterated compounds are powerful probes for understanding the intricacies of how a drug (substrate) interacts with the active site of a metabolizing enzyme like CYP3A4. researchgate.net The presence and magnitude of a KIE can reveal details about the orientation of the substrate within the enzyme's binding pocket.

For a significant KIE to be observed, the targeted C-H bond must be precisely positioned relative to the reactive oxygen species of the cytochrome P450 enzyme. nih.gov If deuteration at a specific site results in a large KIE, it implies that the drug binds to the enzyme in a conformation that favors hydrogen abstraction at that position. Conversely, if no significant KIE is observed despite the site being a known point of metabolism, it may suggest that another step in the catalytic cycle, such as product release or a conformational change in the enzyme, is the true rate-limiting step, rather than the C-H bond cleavage itself. nih.gov These studies help to build more accurate models of drug-enzyme complexes, which can guide the design of new drugs with improved metabolic profiles.

Advancements in Deuterated Compound Synthesis for Research Purposes

The growing application of deuterated compounds in research has spurred significant innovation in synthetic chemistry. researchgate.netresearchgate.net Historically, the synthesis of selectively deuterated molecules was often a complex, multi-step process. researchgate.net However, recent advancements have made these crucial research tools more accessible.

Modern synthetic methodologies include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This technique uses transition metal catalysts (e.g., iridium, ruthenium) to directly exchange hydrogen atoms on a molecule with deuterium from a source like deuterium gas (D2) or heavy water (D2O). researchgate.netresearchgate.net HIE reactions can often be performed on complex molecules late in the synthetic sequence, providing an efficient route to the final deuterated product.

Photocatalytic Deuteration: Leveraging visible light and a photocatalyst, this method offers a mild and highly selective way to install deuterium atoms. researchgate.net These reactions can be directed to specific C-H bonds, providing precise control over the deuteration pattern.

Flow Chemistry: The use of continuous flow reactors for deuteration reactions has gained traction. nih.govbionauts.jp Flow chemistry can offer improved safety (e.g., by avoiding the handling of high-pressure deuterium gas), better reaction control, and easier scalability, which is beneficial for producing the quantities of deuterated compounds needed for extensive research. nih.govbionauts.jp

Reductive Deuteration: This classic method involves the use of deuterium-donating reagents to reduce functional groups like alkenes, alkynes, or carbonyls, incorporating deuterium atoms in the process. researchgate.net

These advanced synthetic methods allow for the efficient and site-selective preparation of complex deuterated molecules like this compound, enabling deeper and more precise investigations into drug metabolism and pharmacology. researchgate.netresearchgate.net

In Silico Prediction and Modeling of Bexarotene and Metabolite Behavior

Computational Approaches for Predicting 6-Hydroxy Bexarotene (B63655) Formation and Reactivity

The formation of 6-Hydroxy Bexarotene, an oxidative metabolite of Bexarotene, is primarily catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Predicting the likelihood and site of this metabolic transformation is a key application of computational models. These methods can generally be categorized as ligand-based, structure-based, and rule-based approaches.

Ligand-based models , such as Quantitative Structure-Activity Relationship (QSAR) models, analyze a collection of molecules with known metabolic outcomes to build predictive models. mlr.press For Bexarotene, a QSAR model would be trained on a dataset of compounds metabolized by CYP3A4 to identify physicochemical properties and structural features that make a particular site on the molecule, like the 6-position, susceptible to hydroxylation.

Structure-based models utilize the three-dimensional structure of the metabolizing enzyme, in this case, CYP3A4. bham.ac.uk Techniques like molecular docking can simulate the binding of Bexarotene within the active site of CYP3A4. researchgate.net The orientation and proximity of specific atoms on the Bexarotene molecule to the catalytic center of the enzyme help predict which sites are most likely to be oxidized.

Rule-based systems employ a knowledge base of established biotransformations to predict metabolic pathways. mlr.press These expert systems contain rules derived from experimental data that describe common metabolic reactions. For Bexarotene, the system would apply rules related to aromatic hydroxylation by CYP enzymes to predict the formation of 6-Hydroxy Bexarotene.

The reactivity of the formed metabolite, 6-Hydroxy Bexarotene, can also be assessed using computational tools. By calculating electronic properties such as orbital energies and charge distributions, these methods can provide insights into the molecule's stability and its potential to undergo further metabolic reactions, such as glucuronidation.

Table 1: Computational Approaches for Predicting Metabolite Formation
ApproachPrincipleApplication to 6-Hydroxy Bexarotene Formation
Ligand-Based (e.g., QSAR)Correlates structural/physicochemical features of molecules with their metabolic fate. mlr.pressPredicts the likelihood of hydroxylation at the 6-position based on the properties of Bexarotene compared to other known CYP3A4 substrates.
Structure-Based (e.g., Docking)Simulates the interaction between the substrate (Bexarotene) and the enzyme (CYP3A4) active site. bham.ac.ukDetermines the binding orientation of Bexarotene in CYP3A4 to assess the accessibility of the 6-position to the catalytic heme group. researchgate.net
Rule-Based (Expert Systems)Applies a database of known metabolic reaction rules to a query molecule. mlr.pressIdentifies aromatic hydroxylation as a probable metabolic pathway for Bexarotene, leading to the formation of hydroxylated metabolites.

Molecular Docking and Dynamics Simulations for Receptor Binding Studies

Bexarotene exerts its therapeutic effects by selectively binding to and activating Retinoid X Receptors (RXRs), which are nuclear receptors that regulate gene expression. patsnap.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study these interactions at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a ligand (like Bexarotene or 6-Hydroxy Bexarotene) when bound to a receptor (RXR) to form a stable complex. nih.gov Studies using tools like AutoDock Vina have simulated the binding of Bexarotene to the ligand-binding domain of human RXRα. researchgate.netmdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net By performing similar docking studies for 6-Hydroxy Bexarotene, researchers can predict how the addition of a hydroxyl group might alter the binding mode and affinity for the RXR receptor compared to the parent drug.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot, MD simulations can reveal the stability of the interactions and conformational changes in both the ligand and the protein. nih.gov MD studies have confirmed that the hydrogen bonding and hydrophobic interactions in the RXR-Bexarotene complex are highly stable across all three RXR isoforms (α, β, and γ). nih.govresearchgate.net Applying MD simulations to the 6-Hydroxy Bexarotene-RXR complex would allow for a comparative analysis of its stability, flexibility, and the persistence of key binding interactions, helping to elucidate whether the metabolite retains significant biological activity.

Quantum Chemical Calculations for Mechanistic Insights into Hydroxylation

Quantum chemical calculations, often in a hybrid form known as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a detailed view of the chemical reaction mechanism of hydroxylation. acs.orgacs.org These methods can model the electronic changes that occur as Bexarotene is converted to 6-Hydroxy Bexarotene by CYP3A4.

The catalytic cycle of Cytochrome P450 enzymes involves a highly reactive iron-oxo species known as Compound I, which is the primary oxidant. mdpi.comcolumbia.edu QM/MM calculations can be used to model the interaction of this species with the Bexarotene molecule within the enzyme's active site. acs.org

Key mechanistic insights that can be gained from these calculations include:

Reaction Barriers: Calculating the energy barriers for different potential reaction pathways. For aromatic hydroxylation, this could involve pathways like epoxidation followed by ring-opening or a direct hydrogen atom abstraction. acs.orgacs.orgresearchgate.net The pathway with the lowest activation energy barrier is predicted to be the most favorable. acs.org

Transition States: Characterizing the geometry and electronic structure of the high-energy transition states along the reaction coordinate. This provides a detailed picture of how bonds are broken and formed during the hydroxylation process.

Regioselectivity: By comparing the activation barriers for hydroxylation at different positions on the Bexarotene molecule (e.g., the 6-position versus the 7-position), QM/MM studies can help explain the observed regioselectivity of the CYP3A4 enzyme. nih.gov The protein environment, which is accounted for in QM/MM calculations, plays a crucial role in determining this selectivity. acs.org

Such studies have been successfully applied to understand the hydroxylation mechanisms of various substrates by P450 enzymes, providing a powerful tool for understanding the fundamental chemistry of Bexarotene metabolism. acs.orgnih.gov

Predictive Models for Metabolic Fate and Interaction Profiles (Excluding Toxicity/Safety)

Beyond the formation of a single metabolite, computational models can predict the broader metabolic fate of a drug and its potential for drug-drug interactions (DDIs).

Physiologically Based Pharmacokinetic (PBPK) modeling is a key tool in this area. pharmaron.comscienceopen.com PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow. scienceopen.com By integrating data on the drug's physicochemical properties, in vitro metabolism data (such as the intrinsic clearance of Bexarotene by CYP3A4), and physiological parameters, these models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Bexarotene and its metabolites like 6-Hydroxy Bexarotene. nih.govpharmajen.com A PBPK model for Bexarotene has been used to extrapolate its metabolism from rats to humans and to predict the impact of conditions like renal impairment on its pharmacokinetics. nih.gov Such models can predict the plasma and tissue concentrations of both the parent drug and its metabolites over time. pharmaron.com

Drug-Drug Interaction (DDI) Prediction: Since Bexarotene is metabolized by CYP3A4, it is susceptible to interactions with other drugs that inhibit or induce this enzyme. nih.gov Computational models can predict the likelihood and magnitude of these DDIs. mdpi.comnih.gov For example, Structure-Activity Relationship (SAR) models can be built to predict whether a co-administered drug is likely to be a CYP3A4 inhibitor. nih.govrsc.org PBPK models are also extensively used to quantitatively predict DDIs by simulating how an inhibitor or inducer would change the clearance of Bexarotene, thereby altering the exposure to both Bexarotene and 6-Hydroxy Bexarotene. nih.gov These predictive models are crucial for anticipating potential interactions in clinical settings. mdpi.com

Table 2: Properties of Bexarotene and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)Role
BexaroteneC₂₄H₂₈O₂348.48Parent Compound
6-Hydroxy BexaroteneC₂₄H₂₈O₃364.49Oxidative Metabolite
6-Hydroxy Bexarotene-d3C₂₄H₂₅D₃O₃367.5Deuterated Metabolite Analog

Future Research Directions and Translational Perspectives

Exploration of Unidentified or Minor Metabolites of Bexarotene (B63655)

The metabolism of bexarotene is known to be mediated primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. dermnetnz.org This process yields major oxidative metabolites, including 6-hydroxy-bexarotene and 7-hydroxy-bexarotene, as well as 6-oxo-bexarotene (B601045) and 7-oxo-bexarotene. dermnetnz.orgfda.gov While these compounds have been identified as the primary products, the complete metabolic profile of bexarotene is likely more complex.

Advanced Spectroscopic Techniques for Metabolite Structural Elucidation (e.g., NMR, high-resolution MS/MS)

The definitive identification of novel metabolites relies on the application of advanced spectroscopic techniques. nih.gov While mass spectrometry (MS) is invaluable for detecting and providing molecular formulas, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. nih.gov

High-Resolution Tandem Mass Spectrometry (HR-MS/MS): This technique is essential for initial metabolite screening. It provides precise mass measurements, enabling the determination of elemental compositions, and its fragmentation patterns offer clues to the metabolite's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly two-dimensional (2D) NMR experiments, provides detailed information about the chemical environment of each atom in a molecule. researchgate.net This allows for the precise determination of where metabolic modifications, such as hydroxylation, have occurred on the bexarotene scaffold. The availability of high-field magnets and cryogenic probes has significantly enhanced the sensitivity of NMR, making it possible to analyze the small quantities typical of drug metabolites. nih.gov

The complementary use of these powerful analytical tools is crucial for confirming the structures of novel or minor bexarotene metabolites with high confidence. nih.gov

Technique Primary Application in Metabolite Elucidation Strengths Limitations
High-Resolution MS/MS Detection, molecular formula determination, and preliminary structural analysis via fragmentation.High sensitivity, high throughput, requires minimal sample quantity.Provides indirect structural information; fragmentation can be complex to interpret.
NMR Spectroscopy Unambiguous structural confirmation, determination of stereochemistry.Provides definitive structural connectivity, non-destructive. mdpi.comLower sensitivity, requires larger sample amounts and longer acquisition times. mdpi.com

Development of Novel In Vitro Systems for Metabolic Studies

Traditional in vitro models, such as liver microsomes and cell lines, have been foundational in studying drug metabolism. nih.govsemanticscholar.org However, these systems often lack the complexity of the in vivo environment. The development and application of more sophisticated in vitro models are essential for accurately predicting human metabolism and identifying the full spectrum of bexarotene metabolites.

Future research should leverage advanced models that better replicate hepatic physiology:

3D Hepatocyte Spheroids: These models exhibit more stable and prolonged metabolic activity compared to 2D cultures.

Micropatterned Co-cultures (MPCCs): By growing hepatocytes with other non-parenchymal cells, these systems better mimic the cellular interactions within the liver, leading to more accurate metabolic profiling.

Organ-on-a-Chip Technology: These microfluidic devices can simulate the physiological environment of the liver, including shear stress and nutrient gradients, offering a highly predictive model for metabolic studies.

Employing these novel systems can provide a more accurate and comprehensive picture of bexarotene's biotransformation, including the formation of metabolites that may not be detected in simpler models.

Integration of Omics Technologies for Comprehensive Metabolic Pathway Mapping

A complete understanding of bexarotene's metabolic pathways requires an integrated systems biology approach. nih.gov The integration of various "omics" technologies can provide a holistic view, from the genes that regulate metabolic enzymes to the final metabolic products. nih.gov

Transcriptomics: Can be used to analyze changes in the expression of genes encoding for drug-metabolizing enzymes (e.g., CYP450s) and transporters in response to bexarotene exposure.

Proteomics: Quantifies the levels of these enzymes and transporters, providing a direct measure of the cell's metabolic machinery.

Metabolomics: Provides a global snapshot of all small-molecule metabolites, including bexarotene and its derivatives, within a biological system. mdpi.com This allows for the identification of both expected and unexpected metabolic changes. youtube.com

By combining these datasets, researchers can construct detailed metabolic pathway maps, identify key regulatory nodes, and understand how genetic variations might influence an individual's metabolic profile for bexarotene. lcms.cz

Opportunities for Utilizing 6-Hydroxy Bexarotene-d3 in Preclinical Pharmacokinetic Research Methodologies

Isotopically labeled compounds are invaluable tools in pharmacokinetic (PK) research. This compound, as a stable, deuterated version of the major metabolite, has significant applications in preclinical studies. Its primary utility is as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).

Because this compound is chemically identical to the endogenous metabolite but has a different mass due to the deuterium (B1214612) atoms, it can be added to biological samples (e.g., plasma, tissue homogenates) in a known quantity. This allows for precise and accurate quantification of the non-labeled 6-hydroxy bexarotene produced in vivo. This method corrects for variations in sample extraction and instrument response, which is critical for generating reliable PK data on metabolite formation and elimination. Its use is fundamental to robust preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Advanced In Silico Modeling for Drug Discovery and Development (Non-Clinical Focus)

Computational, or in silico, modeling is increasingly used to predict and understand drug metabolism, reducing the reliance on extensive experimental work. researchgate.net For bexarotene, advanced modeling can be applied in several non-clinical areas:

Metabolite Prediction: Software can predict potential sites of metabolism on the bexarotene molecule, guiding experimental efforts to identify novel metabolites.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological data with drug-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov For bexarotene, these models can be refined to include pathways for the formation and clearance of 6-hydroxy bexarotene and other metabolites. This allows for the simulation of metabolite kinetics under various conditions and in different preclinical species.

Quantitative Structure-Activity Relationship (QSAR): These models can be used to predict the metabolic stability and potential for receptor interaction of bexarotene analogs or newly identified metabolites based on their chemical structures. researchgate.net

These in silico tools, when used in conjunction with in vitro and in vivo data, can accelerate the characterization of bexarotene's metabolic profile and support the development of new chemical entities with optimized properties. mdpi.com

Q & A

Advanced Research Question

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier Detection: Apply Grubbs’ test or robust regression for heterogeneous variances.
  • Meta-Analysis: Use random-effects models to aggregate EC50_{50} values from independent studies, accounting for inter-lab variability.
    Report R2R^2 values and 95% confidence intervals to enhance reproducibility .

How should researchers conduct a literature review to identify gaps in this compound applications for oncology?

Q. Methodological Guidance

Database Searches: Use PubMed, SciFinder, and Web of Science with keywords: “this compound,” “RXR agonist,” “deuterium pharmacokinetics.”

Seminal vs. Recent Studies: Compare foundational papers (e.g., Bexarotene’s FDA approval) with recent preprints on deuterated analogs.

Gap Analysis: Identify understudied areas (e.g., combination therapies with immune checkpoint inhibitors) and conflicting results (e.g., efficacy in solid vs. hematologic tumors).
Exclude non-peer-reviewed sources (e.g., ) and prioritize journals with high impact factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.